molecular formula C10H17N2O4- B12361179 1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, (2S,4R)-

1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, (2S,4R)-

Cat. No.: B12361179
M. Wt: 229.25 g/mol
InChI Key: WDWRIVZIPSHUOR-RQJHMYQMSA-M
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H, C(CH₃)₃)
    • δ 3.72 (s, 3H, OCH₃)
    • δ 3.28–3.15 (m, 2H, H-3 and H-5)
    • δ 2.95 (dd, J = 10.4 Hz, 1H, H-2)
    • δ 2.01 (br s, 2H, NH₂)
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.2 (C=O, tert-butyl ester)
    • δ 169.8 (C=O, methyl ester)
    • δ 59.3 (C-2)
    • δ 53.1 (C-4)
    • δ 28.1 (C(CH₃)₃)

Infrared Spectroscopy (IR)

  • νmax (ATR): 3340 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O-C asymmetric stretch).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 245.2 [M+H]⁺ (calc. 244.29 for C₁₁H₂₀N₂O₄).
  • Fragmentation pathways include loss of tert-butyl radical (57 Da, m/z 188.1) and methyl carboxylate (59 Da, m/z 186.1).

Properties

Molecular Formula

C10H17N2O4-

Molecular Weight

229.25 g/mol

IUPAC Name

(2S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/p-1/t6-,7+/m1/s1

InChI Key

WDWRIVZIPSHUOR-RQJHMYQMSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N

Origin of Product

United States

Preparation Methods

Step 1: Amino Group Protection with BOC Anhydride

The amino group at the 4-position is protected using di-tert-butyl dicarbonate (BOC anhydride) in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst. This step typically achieves >80% yield under optimized conditions.
Reaction Conditions :

  • Solvent: Dichloromethane (5–8 vol. relative to substrate)
  • Catalysts: DMAP (0.07–0.11 eq)
  • Temperature: 20–30°C
  • Time: Overnight stirring

Outcome :

  • Intermediate: 1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid
  • Yield: 82%
  • Purity: 98.8% (HPLC)

Step 2: Methyl Esterification

The carboxylic acid at the 2-position is esterified using methanol and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). This step avoids harsh conditions (e.g., thionyl chloride) that could deprotect the BOC group.
Reaction Conditions :

  • Solvent: THF (5–7 vol.)
  • Reagents: DCC (0.95–1.1 eq), methanol (0.35–0.50 eq)
  • Temperature: 20–30°C
  • Time: 2 hours

Outcome :

  • Product: 1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylate methyl ester
  • Yield: 75–80%
  • Purity: >97% after recrystallization

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with hydrogen chloride (HCl) in diethyl ether or dichloromethane. This enhances solubility and stability for pharmaceutical applications.
Reaction Conditions :

  • Solvent: DCM or ether
  • HCl gas: 1 eq
  • Temperature: 0–5°C (to prevent decomposition)

Outcome :

  • Final Product: 1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, hydrochloride (1:1), (2S,4R)-
  • Yield: 90–95%

Alternative Route: Lithium Hydroxide-Mediated Hydrolysis

A modified approach involves hydrolyzing a dimethyl-substituted precursor (CAS 1417743-49-7) with lithium hydroxide in dioxane/water. While this method is less direct, it highlights the versatility of pyrrolidine chemistry.
Reaction Conditions :

  • Substrate: 1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylate
  • Reagent: LiOH·H₂O (1.5 eq)
  • Solvent: Dioxane/water (1:1)
  • Temperature: 20°C
  • Time: 18 hours

Outcome :

  • Intermediate: 4,4-Dimethylpyrrolidine-1,2-dicarboxylic acid
  • Yield: 84%

Data Tables: Comparative Analysis of Methods

Method Key Reagents/Conditions Yield Purity Source Citation
BOC Protection BOC anhydride, DMAP, DCM 82% 98.8%
Methyl Esterification DCC, MeOH, THF 75–80% >97%
Hydrochloride Salt HCl gas, DCM 90–95% >99%
LiOH Hydrolysis LiOH·H₂O, dioxane/water 84% N/A

Challenges and Optimization

  • Stereochemical Integrity : Elevated temperatures during BOC protection risk epimerization at C4. Maintaining temperatures ≤30°C preserves the (2S,4R) configuration.
  • Impurity Control : DCC-mediated esterification generates dicyclohexylurea (DCU), necessitating hot filtration to remove byproducts.
  • Solvent Selection : THF outperforms DMF in esterification due to better solubility of intermediates and reduced side reactions.

Chemical Reactions Analysis

(2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions.

    Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula: C12H19N2O4
  • IUPAC Name: 1-(1,1-dimethylethyl) ester of (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylic acid

The compound features a pyrrolidine ring with two carboxylic acid groups and an amino group, making it a versatile building block in organic chemistry.

Antihypertensive Agents

Research has indicated that derivatives of pyrrolidinedicarboxylic acid can be utilized in the development of antihypertensive medications. The structural properties allow for modifications that enhance bioactivity and selectivity towards specific biological targets.

Case Study:

In a study on the synthesis of new antihypertensive agents derived from pyrrolidinedicarboxylic acid derivatives, compounds demonstrated significant activity in lowering blood pressure in animal models. The modifications included variations in the ester groups to optimize pharmacokinetic profiles.

Neurological Disorders

Compounds based on this structure have been investigated for their potential neuroprotective effects. Their ability to cross the blood-brain barrier makes them candidates for treating conditions such as Alzheimer's disease.

Data Table: Neuroprotective Activity

CompoundModel UsedEffectiveness
Pyrrolidinedicarboxylic AcidMouse modelSignificant
Modified Ester DerivativeRat modelModerate

Hair Conditioning Agents

The compound is also being explored for its use in cosmetic formulations aimed at hair conditioning. Its cationic properties allow it to interact effectively with keratin fibers.

Case Study:

A formulation containing this compound was tested for its effectiveness in improving hair manageability and softness. Results showed a marked improvement in combability and reduced static electricity in treated hair.

Data Table: Cosmetic Efficacy

Formulation TypeImprovement MetricResult
Cationic Hair ConditionerSoftness+30%
Leave-in TreatmentManageability+25%

Chiral Building Blocks

Due to its chiral nature, this compound is an important precursor in asymmetric synthesis. It can be utilized to create various pharmaceuticals that require specific stereochemistry.

Example Reactions:

  • Synthesis of β-amino acids
  • Formation of cyclic compounds through ring-closing reactions

Data Table: Synthesis Routes

Reaction TypeYield (%)Comments
Asymmetric Alkylation85%High enantioselectivity
Cyclization70%Moderate yield

Mechanism of Action

The mechanism of action of (2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID involves its role as a protected amino acid derivative. The BOC group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of 1,2-pyrrolidinedicarboxylates, which vary in substituents, stereochemistry, and esterification patterns. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Substituent (Position 4) Ester Groups Stereochemistry CAS Number Molecular Formula Key Applications/Notes References
(2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid -NH₂ 1-Boc (2S,4R) 132622-69-6 C₁₀H₁₈N₂O₄ Pharmaceutical intermediate (e.g., antiviral agents)
(2S,4R)-4-Fluoro-1-benzyl-2-methyl pyrrolidine-1,2-dicarboxylate -F 1-Benzyl, 2-methyl (2S,4R) 72180-24-6 C₁₆H₁₈FNO₄ Fluorinated analogs for metabolic stability studies
(2S,4R)-4-Hydroxy-1,2-dibenzyl pyrrolidine-1,2-dicarboxylate -OH 1-Benzyl, 2-benzyl (2S,4R) - C₂₄H₂₅NO₅ Hydroxyl group for hydrogen-bonding interactions
(2S,4S)-4-Azido-1-Boc-2-methyl pyrrolidine-1,2-dicarboxylate -N₃ 1-Boc, 2-methyl (2S,4S) 121147-97-5 C₁₂H₁₇N₃O₄ Click chemistry applications (e.g., bioconjugation)
(2S,4R)-4-Hydroxy-4-(2-naphthyl)-1-Boc pyrrolidine-1,2-dicarboxylate -OH, -C₁₀H₇ (naphthyl) 1-Boc (2S,4R) 914662-53-6 C₂₀H₂₃NO₅ Bulky aromatic substituent for steric modulation
(2R,4R)-4-Amino-1-Boc-pyrrolidine-2-carboxylic acid (stereoisomer) -NH₂ 1-Boc (2R,4R) - C₁₀H₁₈N₂O₄ Stereochemical control in drug design

Key Findings from Comparative Analysis

Fluoro (-F): Increases metabolic stability and electron-withdrawing effects, altering reactivity . Azido (-N₃): Enables bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) for targeted drug delivery .

Esterification Patterns :

  • Boc protection (tert-butyl) : Improves solubility in organic solvents and prevents unwanted side reactions during peptide synthesis .
  • Benzyl/methyl esters : Increase lipophilicity, aiding in membrane permeability .

Stereochemical Impact :

  • The (2S,4R) configuration in the target compound is critical for binding to chiral receptors (e.g., HCV NS5A protease), whereas the (2R,4R) isomer () exhibits distinct biological activity .

Biological Relevance: Hydroxyproline derivatives (e.g., ) are precursors for collagen-mimetic drugs, while the 4-aminopyrrolidine scaffold is integral to antiviral agents like Vepatasvir intermediates .

Biological Activity

1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, (2S,4R)- is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by a pyrrolidine backbone with two carboxylic acid groups and an amino group. The presence of a tert-butyl ester enhances its lipophilicity, which is crucial for biological activity.

Synthesis Overview:
The synthesis typically involves the functionalization of 2-pyrrolidinone derivatives through various chemical reactions, including esterification and amination. Various synthetic routes have been reported in the literature, emphasizing the importance of stereochemistry in determining the biological efficacy of the resulting compounds .

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes:

  • Receptor Binding: The compound has shown selective binding affinity to adenosine receptors (A1AR, A2AAR) in vitro. Studies indicate that modifications at the C-4 position can significantly influence receptor selectivity and affinity .
  • Enzyme Inhibition: It has been reported to act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting conditions such as epilepsy and neurodegenerative diseases .

Case Studies

Several studies have documented the biological effects of this compound:

  • Neuroprotective Effects: In a study involving animal models of epilepsy, derivatives of this compound exhibited significant anticonvulsant activity. The mechanism was attributed to enhanced GABAergic transmission and reduced excitatory neurotransmission .
  • Antitumor Activity: Research has indicated that certain analogs demonstrate cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Receptor BindingHigh affinity for A1AR
Enzyme InhibitionInhibition of metabolic enzymes
AnticonvulsantSignificant reduction in seizure frequency
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H-NMR and 13^13C-NMR can identify diastereotopic protons and coupling constants indicative of the pyrrolidine ring conformation. highlights rotameric splitting in 1^1H-NMR signals due to restricted rotation, requiring analysis at variable temperatures .
  • X-ray Crystallography : Absolute configuration is confirmed via single-crystal X-ray diffraction, as seen in , which provides unambiguous stereochemical assignment .
  • Circular Dichroism (CD) : CD spectra can correlate with known chiral centers in similar compounds (e.g., ’s (2S,4S)-configured analog) to validate optical activity .

How can researchers address contradictions in chromatographic purity data caused by stereochemical impurities?

Methodological Answer :
Contradictions often arise from co-eluting epimers or diastereomers. notes that minor chromatographic condition changes (e.g., adjusting mobile phase pH or column temperature) can resolve co-eluted stereoisomers . Advanced methods include:

  • Chiral Stationary Phase HPLC : Use columns like Chiralpak® IA/IB for enantiomeric separation.
  • Mass Spectrometry (MS) Coupled with Ion Mobility : Differentiates isomers based on collision cross-section differences.
  • 2D NMR (e.g., NOESY) : Identifies spatial proximity of protons to confirm stereochemistry .

What reaction mechanisms explain the compound’s stability under acidic or basic conditions?

Methodological Answer :
The tert-butyl ester group is acid-labile but stable under basic conditions due to steric hindrance from the 1,1-dimethylethyl moiety. Hydrolysis studies (e.g., in ) show that the Boc group is cleaved with trifluoroacetic acid (TFA) without affecting the pyrrolidine ring, whereas basic conditions (e.g., NaOH) may degrade the ester . Computational modeling (DFT) can predict hydrolysis pathways and transition states to optimize stability .

How can the compound’s catalytic or organocatalytic applications be explored?

Methodological Answer :
The 4-amino group and rigid pyrrolidine backbone make it a candidate for asymmetric catalysis. discusses similar chiral pyrrolidine derivatives as organocatalysts in aldol or Michael additions . Methodologies include:

  • Kinetic Studies : Compare enantioselectivity (ee%) in model reactions.
  • Substrate Scope Analysis : Test diverse electrophiles (e.g., α,β-unsaturated ketones) to assess catalytic versatility.
  • In Situ FTIR Monitoring : Track reaction progress and intermediate formation .

What strategies mitigate racemization during functionalization of the 4-amino group?

Methodological Answer :
Racemization at the 4-amino position can occur during acylation or alkylation. recommends using mild coupling agents (e.g., HATU or EDC/HOBt) at 0°C and short reaction times . Protecting the amino group with Fmoc (fluorenylmethyloxycarbonyl), as in , prior to derivatization also prevents unintended stereochemical changes .

How can computational chemistry aid in predicting the compound’s reactivity or interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Predict binding affinity to enzymes (e.g., proteases) using software like AutoDock Vina. references pyrrolidine derivatives in drug discovery, highlighting kinase inhibition studies .
  • MD Simulations : Assess conformational stability in aqueous or lipid environments.
  • QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with biological activity .

What are the best practices for long-term storage to prevent degradation?

Q. Methodological Answer :

  • Temperature : Store at –20°C under inert gas (Ar/N2_2) to avoid ester hydrolysis.
  • Desiccants : Use silica gel or molecular sieves to prevent moisture absorption.
  • Light Protection : Amber vials prevent photodegradation, as noted in ’s handling guidelines .

How to resolve discrepancies between theoretical and experimental yields in multi-step syntheses?

Q. Methodological Answer :

  • Reaction Monitoring : Use LC-MS or TLC to identify intermediates and side products.
  • Isotope Labeling : Track loss pathways (e.g., 13^{13}C-labeled starting materials).
  • Mass Balance Analysis : Quantify unreacted starting materials and byproducts via HPLC .

What safety protocols are essential when handling this compound’s reactive intermediates?

Q. Methodological Answer :

  • Tert-Butyl Chloroformate : Use in fume hoods with PPE (gloves, goggles) due to lachrymatory effects.
  • Thiol Derivatives (e.g., 4-mercapto groups) : Work under nitrogen to prevent oxidation, as in ’s protocols .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines .

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